Cas no 896287-45-9 (N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide
- AKOS024660119
- CCG-317886
- N-(5-acetyl-4-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide
- 896287-45-9
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide
- F2557-0073
-
- Inchi: 1S/C14H14N2O4S2/c1-8-12(9(2)17)21-14(15-8)16-13(18)10-5-4-6-11(7-10)22(3,19)20/h4-7H,1-3H3,(H,15,16,18)
- InChI Key: IYAYXLIRCAPAHZ-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC=C(C(NC2=NC(C)=C(C(C)=O)S2)=O)C=1)(=O)=O
Computed Properties
- Exact Mass: 338.03949928g/mol
- Monoisotopic Mass: 338.03949928g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 130Ų
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2557-0073-2μmol |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide |
896287-45-9 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2557-0073-5μmol |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide |
896287-45-9 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2557-0073-10μmol |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide |
896287-45-9 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2557-0073-20μmol |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide |
896287-45-9 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2557-0073-1mg |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide |
896287-45-9 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2557-0073-2mg |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide |
896287-45-9 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2557-0073-3mg |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide |
896287-45-9 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2557-0073-4mg |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide |
896287-45-9 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2557-0073-5mg |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide |
896287-45-9 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2557-0073-10mg |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide |
896287-45-9 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide
Comprehensive Overview of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide (CAS No. 896287-45-9)
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide, with the CAS number 896287-45-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the thiazole derivative family, known for its diverse biological activities and applications in drug discovery. The unique structural features of this molecule, including the acetyl and methanesulfonyl functional groups, contribute to its potential as a key intermediate in the synthesis of novel therapeutic agents.
In recent years, the demand for thiazole-based compounds has surged due to their role in targeting various diseases, including metabolic disorders and inflammatory conditions. Researchers are particularly interested in N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide due to its potential as a kinase inhibitor, a class of compounds widely explored in oncology and autoimmune disease treatments. The compound's CAS No. 896287-45-9 is frequently searched in academic databases and patent literature, reflecting its growing relevance in medicinal chemistry.
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide involves multi-step organic reactions, including condensation and sulfonylation processes. Its molecular weight and solubility properties make it suitable for further derivatization, a common practice in drug development pipelines. Analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed to characterize this compound, ensuring high purity for research applications.
From an industrial perspective, CAS No. 896287-45-9 is often procured by pharmaceutical companies and contract research organizations (CROs) for preclinical studies. The compound's structure-activity relationship (SAR) is a subject of ongoing investigation, with researchers aiming to optimize its pharmacological profile. Given the rising interest in personalized medicine and targeted therapies, this molecule represents a promising candidate for further exploration.
Environmental and safety considerations are also critical when working with N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide. While it is not classified as a hazardous material, proper handling protocols should be followed to ensure workplace safety. The compound's stability under various storage conditions is another area of interest for laboratories and manufacturing facilities.
In summary, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-methanesulfonylbenzamide (CAS No. 896287-45-9) is a versatile compound with significant potential in drug discovery and development. Its unique chemical structure and biological relevance make it a valuable asset for researchers exploring new therapeutic avenues. As the scientific community continues to uncover its applications, this compound is likely to remain a focal point in medicinal chemistry and pharmacology research.
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